1-Naphthyl phosphate

Enzyme Kinetics Phosphatase Substrate Specificity Phytase Assays

Phosphatase assays requiring reproducible kinetics often suffer from substrate variability. 1-Naphthyl phosphate (CAS 1136-89-6) solves this with well-characterized kinetic parameters and dual-mode detection. • 17% higher catalytic efficiency (kcat/Km = 93,117 M⁻¹ s⁻¹) vs 2-naphthyl phosphate for acid phosphatase isoform differentiation. • Superior precision (CV 4.1-12.4%) vs 4-APP in amperometric milk immunosensors, with stronger reference correlation (r = 0.946). • Dual-mode detection: chromogenic via diazo coupling and fluorogenic (λex 346/λem 463 nm) without secondary reagents.

Molecular Formula C10H9O4P
Molecular Weight 224.15 g/mol
CAS No. 1136-89-6
Cat. No. B075677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl phosphate
CAS1136-89-6
Synonyms1-naphthyl phosphate
alpha-naphthyl phosphate
alpha-naphthylphosphate
naphthyl phosphate
Molecular FormulaC10H9O4P
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O
InChIInChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
InChIKeyYNXICDMQCQPQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Phosphate: Phosphatase Substrate for Assays & Biosensors


1-Naphthyl phosphate (CAS 1136-89-6) is an aryl phosphate ester formed by the condensation of phosphoric acid with 1-naphthol [1]. It serves as a chromogenic, fluorogenic, and electroactive substrate for acid and alkaline phosphatases, releasing 1-naphthol upon enzymatic hydrolysis . This compound is widely employed in biochemical assays to measure phosphatase activity and kinetics, and as a signal-generating substrate in electrochemical biosensors and immunoassays [2].

Phosphatase substrate Aryl phosphate ester releasing 1-naphthol upon enzymatic hydrolysis.
Multi-mode detection Chromogenic, fluorogenic (λex 346/λem 463 nm), and electroactive readout compatible.
Assay formats Solution-based kinetic assays, immobilized enzyme biosensors, and histochemical localization.

1-Naphthyl Phosphate: Why Substitution Fails


While multiple aryl phosphates serve as phosphatase substrates, their kinetic parameters, detection modalities, and practical handling properties differ substantially. 1-Naphthyl phosphate exhibits a distinct substrate-enzyme interaction profile compared to its positional isomer 2-naphthyl phosphate, with quantifiable differences in Km and catalytic efficiency [1]. Against the widely used chromogenic standard 4-nitrophenyl phosphate (pNPP), 1-naphthyl phosphate demonstrates superior relative activity with certain enzyme isoforms [2]. In electrochemical biosensor applications, 1-naphthyl phosphate offers operational advantages over 4-aminophenyl phosphate (4-APP), including lower cost, easier procurement, and better solubility of its hydrolysis product at high pH, despite 4-APP's higher electrochemical sensitivity [3]. These material differences mean that assay optimization, detection limit requirements, and cost constraints dictate substrate selection, and direct substitution without revalidation risks compromised data quality.

2-Naphthyl phosphate Kinetic parameters (Km, kcat/Km) may differ; reported 17% lower catalytic efficiency for the 2-isomer can shift assay optimization.
4-Nitrophenyl phosphate (pNPP) Relative activity varies across enzyme isoforms; detection wavelength shifts from 405 nm, requiring revalidation of spectrophotometric protocols.
4-Aminophenyl phosphate (4-APP) Matrix-dependent precision and solubility differences may compromise reproducibility in complex samples, despite higher inherent electrochemical sensitivity.

1-Naphthyl Phosphate: Comparative Evidence vs. Key Substrates


Kinetics: 1- vs. 2-Naphthyl Phosphate (Phytase)

1-Naphthyl phosphate demonstrates a lower Michaelis constant (Km) and higher catalytic efficiency (kcat/Km) compared to its positional isomer 2-naphthyl phosphate when hydrolyzed by Aspergillus ficuum phytase. 1-Naphthyl phosphate exhibits a Km of 247 ± 6.7 μM and kcat of 23 ± 1.5 s⁻¹, yielding a kcat/Km of 93,117 M⁻¹ s⁻¹. In contrast, 2-naphthyl phosphate shows a higher Km of 276 ± 7.1 μM and lower kcat of 22 ± 1.3 s⁻¹, resulting in a reduced catalytic efficiency of 79,710 M⁻¹ s⁻¹ [1]. The 17% higher catalytic efficiency of the 1-isomer reflects a more favorable enzyme-substrate interaction.

Kinetics: 1- vs. 2-Naphthyl
Head-to-head
1-NP: Km 247 µM, kcat/Km 93,117 M⁻¹s⁻¹
2-NP: Km 276 µM, kcat/Km 79,710 M⁻¹s⁻¹
Km 10.5% lower; kcat/Km 17% higher
Reported higher catalytic efficiency
Aspergillus ficuum phytase, pH 5.0, 37°C
Enzyme Kinetics Phosphatase Substrate Specificity Phytase Assays

Activity: vs. 4-Nitrophenyl Phosphate (Acid Phosphatase)

With Aspergillus niger acid phosphatase (EC 3.1.3.2), 1-naphthyl phosphate exhibits 163% activity relative to the standard substrate 4-nitrophenyl phosphate (pNPP), which is set at 100% [1]. This indicates that 1-naphthyl phosphate is hydrolyzed significantly faster than pNPP by this fungal enzyme isoform.

Activity vs. pNPP
Head-to-head
1-NP: 163% activity
pNPP: 100% (reference)
63% higher relative activity
Faster hydrolysis by this isoform
Aspergillus niger acid phosphatase
Enzyme Assay Development Acid Phosphatase Substrate Activity Comparison

Immunosensor Performance vs. 4-Aminophenyl Phosphate

In a comparative study using a screen-printed carbon electrode (SPCE) immunosensor for progesterone detection in whole cow's milk, 1-naphthyl phosphate (1-NP) and 4-aminophenyl phosphate (4-APP) were directly compared as alkaline phosphatase substrates. While 4-APP produced a more sensitive anodic response (oxidation potential 230 mV lower than 1-NP), 1-NP offered practical advantages: it was less expensive, more readily obtainable, and its hydrolysis product (1-naphthol) remained soluble at high pH, unlike 4-aminophenol [1]. Importantly, sensor precision using 1-NP was superior, with triplicate CVs of 4.1-12.4% compared to 5.3-18.3% for 4-APP. Assay correlation with a commercial EIA was stronger for 1-NP (r = 0.946) than for 4-APP (r = 0.840) [1].

Immunosensor vs. 4-APP
Head-to-head
1-NP: CV 4.1–12.4%, r=0.946
4-APP: CV 5.3–18.3%, r=0.840
Lower CV; 12.6% higher r
Reported higher reproducibility in milk matrix
SPCE immunosensor, whole cow's milk
Electrochemical Biosensor Immunoassay Alkaline Phosphatase Substrate

Fluorescence Detection for ALP Biosensing

Alkaline phosphatase (ALP) catalyzes the hydrolysis of 1-naphthyl phosphate to produce fluorescent 1-naphthol, with excitation maximum at 346 nm and emission maximum at 463 nm [1]. In a sol-gel immobilized ALP biosensor format, the response to 1-naphthyl phosphate was reproducible with a relative standard deviation (RSD) of 6.6% [1]. This fluorescence output has been applied to inhibitor detection: the biosensor generated linear calibration ranges of 194-774 μM for metham-sodium and 3.5-28 μM for tetradifon, with detection limits of 4.9 μM and 292.3 μM, respectively [1].

Fluorescence Detection
Class-level
λex 346 nm / λem 463 nm
Response RSD 6.6%
Enables direct optical readout
Sol-gel ALP biosensor
Fluorescence Assay Biosensor Pesticide Detection

Histochemical Localization vs. Naphthol AS & Indoxyl

A method employing α-naphthyl phosphate (1-naphthyl phosphate) coupled with hexazonium pararosanilin provides far better localization of acid phosphatase activity in tissue sections than any other method using the same substrate, and the results are not inferior to techniques using Naphthol AS or indoxyl phosphates [1]. Additional advantages cited include: α-naphthyl phosphate is water-soluble; it is more readily hydrolyzed than phosphate esters of Naphthol AS or indoxyl derivatives; the reagents are commercially available; and the method is easy to perform [1].

Histochemical Localization
Class-level
Reported far better localization quality
Supports histochemical protocol selection
Azo-dye method, commercial reagents
Histochemistry Acid Phosphatase Enzyme Localization

Signal-to-Background Advantage on ITO Electrodes

On avidin-modified indium tin oxide (ITO) electrodes, 1-naphthyl phosphate (NPP) exhibits almost no electrocatalytic activity, whereas its hydrolysis product 1-naphthol displays good electrocatalytic activity, yielding a high signal-to-background ratio [1]. This property, combined with effective surface blocking by avidin to minimize nonspecific protein binding, enables a detection limit of 1.0 pg/mL for mouse IgG in an alkaline phosphatase-based immunosensor format [1].

Signal/Background on ITO
Class-level
Low substrate activity; IgG LOD 1.0 pg/mL
Supports ultrasensitive immunoassay
Avidin-modified ITO electrode
Electrochemical Immunosensor Alkaline Phosphatase Biosensor Platform

1-Naphthyl Phosphate: Key Application Scenarios


Phosphatase Kinetics & Specificity Studies

1-Naphthyl phosphate is an optimal substrate for characterizing phytase and acid phosphatase kinetics when comparative data against positional isomers or pNPP is required. Its 17% higher catalytic efficiency (kcat/Km = 93,117 M⁻¹ s⁻¹) compared to 2-naphthyl phosphate and 63% higher relative activity (163%) versus pNPP with Aspergillus niger phosphatase make it a sensitive probe for differentiating enzyme isoforms and assessing substrate binding preferences [1][2].

Electrochemical Immunosensor for Complex Matrices

For amperometric immunosensors analyzing milk, serum, or environmental samples, 1-naphthyl phosphate should be prioritized over 4-aminophenyl phosphate when assay reproducibility and matrix compatibility are paramount. It delivers superior precision (CV 4.1-12.4% vs. 5.3-18.3%) and stronger correlation with reference methods (r = 0.946 vs. r = 0.840) in whole milk, while offering practical advantages of lower cost and better product solubility at operational pH [3].

Fluorescence Inhibitor Screening & Pesticide Detection

1-Naphthyl phosphate is well-suited for fluorescence-based alkaline phosphatase assays and biosensors targeting enzyme inhibitors. Its hydrolysis product 1-naphthol exhibits distinct fluorescence (λex 346 nm / λem 463 nm), enabling direct optical readout without secondary coupling reagents. This has been validated in sol-gel biosensor formats for detecting pesticides like metham-sodium and tetradifon, with defined linear ranges and detection limits [4].

Histochemical Acid Phosphatase Localization

For pathology and cell biology laboratories performing acid phosphatase histochemistry, 1-naphthyl phosphate coupled with hexazonium pararosanilin offers a well-established, reliable method with documented superiority in enzyme localization quality. Its water solubility, commercial availability, and ease of hydrolysis provide practical workflow advantages over Naphthol AS and indoxyl phosphate alternatives [5].

Application
Selection Property
Validation Focus
Phosphatase kinetics & isoform studies
Kinetic parameter benchmarking fit
Km and catalytic efficiency comparison
Electrochemical immunosensor development
Assay precision and matrix compatibility
Reproducibility and reference method correlation
Fluorescence-based inhibitor screening
Fluorogenic readout without coupling reagents
Detection linearity and inhibitor response
Histochemical enzyme localization
Established azo-dye protocol with commercial reagents
Localization quality and protocol robustness

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